TP-472

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-472 involves multiple steps, starting with the preparation of the core pyrrolopyrimidine structure. The key steps include:

Formation of the pyrrolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial-scale reactors and purification systems to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

TP-472 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, allowing for the creation of analogs with varied properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

TP-472 has a wide range of applications in scientific research:

Cancer Therapy: this compound has been shown to induce apoptosis in melanoma cells and inhibit tumor growth in mouse models. .

Epigenetics: As a bromodomain inhibitor, this compound is used to study the role of BRD9 and BRD7 in chromatin remodeling and gene expression

Drug Development: This compound serves as a lead compound for developing new drugs targeting bromodomain-containing proteins

Biological Research: This compound is used to investigate the biological pathways involving BRD9 and BRD7, providing insights into their roles in various diseases

Mechanism of Action

TP-472 exerts its effects by selectively inhibiting the bromodomain-containing proteins BRD9 and BRD7. These proteins are involved in chromatin remodeling and gene expression. By binding to the bromodomains, this compound prevents the interaction of these proteins with acetylated lysine residues on histones, thereby disrupting the regulation of gene expression. This leads to the downregulation of genes involved in cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

I-BRD9: Another selective inhibitor of BRD9, used in similar research applications.

TP-472N: A structurally similar negative control for TP-472, used to validate the specificity of this compound’s effects

Uniqueness of this compound

This compound is unique due to its high selectivity for BRD9 over other bromodomain family members, except BRD7. This selectivity makes it a valuable tool for studying the specific roles of BRD9 and BRD7 in various biological processes and diseases .

Properties

IUPAC Name |

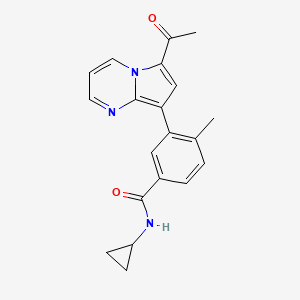

3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-12-4-5-14(20(25)22-15-6-7-15)10-16(12)17-11-18(13(2)24)23-9-3-8-21-19(17)23/h3-5,8-11,15H,6-7H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBMXJHQYJLPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=C4N=CC=CN4C(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TP-472?

A1: this compound acts as a selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9. [, , ] These proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histones, influencing gene expression. By inhibiting BRD7/9, this compound disrupts their function in regulating gene transcription. [, ]

Q2: What are the downstream effects of this compound treatment on cancer cells?

A2: Research suggests that this compound impacts cancer cells in several ways:

- Downregulation of ECM Genes: this compound treatment has been shown to downregulate genes involved in the extracellular matrix (ECM), including integrins, collagens, and fibronectins. [] This disruption of the ECM can inhibit cancer cell growth and proliferation.

- Induction of Apoptosis: this compound treatment can upregulate pro-apoptotic genes, leading to programmed cell death in cancer cells. [, ]

- Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer. []

Q3: Beyond cancer, what other diseases has BRD9 been implicated in, and could this compound be a potential therapeutic avenue?

A3: Research indicates that BRD9 is aberrantly overexpressed in uterine leiomyosarcoma (uLMS). [] Inhibiting BRD9 with this compound suppressed uLMS cell proliferation and induced apoptosis in cell lines. [] These findings suggest that BRD9 inhibitors like this compound could be a potential therapeutic strategy for treating uLMS.

Q4: Have any off-target effects been observed with this compound?

A4: Interestingly, this compound has been shown to potentiate the cytotoxicity of TAK-243, a ubiquitin-activating enzyme (UBA1) inhibitor. [] This potentiation is attributed to this compound's off-target inhibition of the efflux transporter ABCG2, leading to increased intracellular accumulation of TAK-243. [] This off-target effect highlights the importance of considering potential unintended interactions when developing and researching epigenetic probes like this compound.

Q5: What are the potential implications of this compound's off-target ABCG2 inhibition?

A5: The ability of this compound to inhibit ABCG2 could be further explored for developing cell-based assays to screen for ABCG2 inhibitory activity in other compounds. [] This finding highlights the potential for discovering new applications for existing drugs or drug candidates based on their off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)

![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)

![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)

![N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2554084.png)

![N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2554085.png)

![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)

![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2554096.png)

![4-(1-methyl-1H-pyrazol-4-yl)-2-[6-(2-methylpropoxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2554102.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)